connatusin A
Description
Connatusin A is a hirsutane-type sesquiterpene first isolated from the fungus Lentinus connatus BCC8996 . Its molecular formula, C₁₅H₂₂O₄, was established via HRESIMS, and its structure features a fused 5-5-5 tricyclic skeleton with an exocyclic methylene group and a ketone functionality at C-3 . The absolute configuration (1R,2R,3R,7S,9R) was determined through Mosher ester analysis and NOESY correlations, confirming its stereochemical alignment with other hirsutane derivatives .
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aR,3bR,4R,6aR,7aS)-2,4,7a-trihydroxy-3,3a,5,5-tetramethyl-4,6,6a,7-tetrahydro-3bH-cyclopenta[a]pentalen-1-one |
InChI |
InChI=1S/C15H22O4/c1-7-10(16)12(18)15(19)6-8-5-13(2,3)11(17)9(8)14(7,15)4/h8-9,11,16-17,19H,5-6H2,1-4H3/t8-,9+,11-,14+,15-/m1/s1 |
InChI Key |
BDEAXAAAVNORJQ-PZYGVSLXSA-N |
Isomeric SMILES |
CC1=C(C(=O)[C@]2([C@@]1([C@H]3[C@@H](C2)CC([C@@H]3O)(C)C)C)O)O |
Canonical SMILES |
CC1=C(C(=O)C2(C1(C3C(C2)CC(C3O)(C)C)C)O)O |
Synonyms |
connatusin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Connatusin A belongs to the hirsutane class of sesquiterpenes, which share a characteristic tricyclic framework. Below is a detailed comparison with structurally and functionally related compounds:
Connatusin B
- Molecular Formula : C₁₅H₂₂O₄ (identical to this compound) .
- Structural Differences :
- Synthesis : Synthesized via a chemoenzymatic route starting from toluene, utilizing enzymatic dihydroxylation and Diels-Alder cycloaddition .
Lentinulactam
- Molecular Formula: C₁₅H₂₁NO₃ .
- Structural Differences :
- Biological Significance : The lactam modification may influence bioactivity, though this remains unverified.
Capnellene Derivatives (e.g., Δ⁹⁽¹²⁾-Capnellene)
- Molecular Formula : C₁₅H₂₄ .
- Structural Differences :
- Synthesis : Early syntheses relied on Grignard methylation and dehydration, differing from the oxidative dearomatization and Diels-Alder cascades used for hirsutanes .
Hypnophilin and Phellodonic Acid
- Shared Features : Both are hirsutane-type sesquiterpenes with 5-5-5 fused rings .
- Key Differences: Hypnophilin: Contains additional oxygenated functionalities (e.g., epoxy groups) absent in this compound .
Comparative Data Table
Research Findings and Implications
Synthetic Strategies :
- This compound and B are synthesized via oxidative dearomatization and Diels-Alder cascades , whereas capnellene derivatives rely on traditional alkylation methods .
- The chemoenzymatic synthesis of connatusin B highlights the utility of biocatalysis in accessing enantiopure intermediates .
The lactam ring in lentinulactam introduces hydrogen-bonding capabilities absent in this compound, possibly altering bioavailability .
Contradictions and Uncertainties: Lentinulactam’s opposite configuration challenges assumptions about hirsutane stereochemical uniformity, suggesting divergent biogenetic pathways . Limited bioactivity data for this compound necessitate further studies to correlate structural features with function.
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating connatusin A from natural sources?
- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning. Column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate or chloroform:methanol) is used for purification. TLC and HPLC-DAD are employed to monitor fractions .
Q. How is the purity of this compound validated post-synthesis or extraction?
- Answer : Purity is assessed via HPLC (C18 column, UV detection at 254 nm) with ≥95% peak homogeneity. Complementary techniques include NMR (absence of extraneous peaks) and high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency .
Q. What spectroscopic techniques are critical for elucidating the structure of this compound?
- Answer :
- 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign stereochemistry and functional groups.
- IR spectroscopy to identify carbonyl or hydroxyl groups.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. How can researchers ensure reproducibility in this compound bioactivity assays?
- Answer : Standardize protocols for cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO concentration ≤0.1%), and triplicate experiments. Include positive controls (e.g., doxorubicin) and validate via IC₅₀ calculations with dose-response curves .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Answer :
- Pharmacokinetic studies : Assess bioavailability, metabolism (e.g., liver microsomes), and plasma stability.
- Dosage optimization : Test higher in vivo doses compensating for rapid clearance.
- Meta-analysis : Compare data across studies to identify confounding variables (e.g., cell type, exposure time) .
Q. How can computational modeling predict this compound’s molecular targets and mechanism of action?
- Answer :
- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases).
- QSAR models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data.
- Network pharmacology : Map protein-protein interaction networks to identify synergistic pathways .
Q. What experimental designs mitigate challenges in synthesizing this compound derivatives?
- Answer :
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups during multi-step synthesis.
- Parallel synthesis : Generate analogs with varied substituents for SAR studies .
Q. How should researchers address discrepancies in reported cytotoxic IC₅₀ values for this compound?
- Answer :
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours).
- Data normalization : Report IC₅₀ relative to a reference compound.
- Inter-lab validation : Collaborate to replicate results under controlled conditions .
Methodological Reference Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
